molecular formula C20H22N4O4S B11993078 N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide

Cat. No.: B11993078
M. Wt: 414.5 g/mol
InChI Key: PASWRUZZZQYFRY-UHFFFAOYSA-N
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Description

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide is a complex organic compound with the molecular formula C20H22N4O4S. This compound is notable for its intricate structure, which includes multiple functional groups such as amides, methoxy, and phenylthio groups. It is used primarily in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide typically involves multiple steps:

    Formation of the Bis(acetylamino)methylene Intermediate: This step involves the reaction of an appropriate amine with acetic anhydride to form the bis(acetylamino)methylene group.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.

    Coupling with the Methoxyacetamide: The final step involves coupling the intermediate with methoxyacetamide under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.

    Industry: Used in the development of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound’s amide and phenylthio groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-ethoxyacetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-propoxyacetamide: Similar structure but with a propoxy group.

Uniqueness

N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(diacetamidomethylideneamino)-5-phenylsulfanylphenyl]-2-methoxyacetamide

InChI

InChI=1S/C20H22N4O4S/c1-13(25)21-20(22-14(2)26)24-17-10-9-16(29-15-7-5-4-6-8-15)11-18(17)23-19(27)12-28-3/h4-11H,12H2,1-3H3,(H,23,27)(H2,21,22,24,25,26)

InChI Key

PASWRUZZZQYFRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)C

Origin of Product

United States

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